1-Ethyl-1H-imidazole-2-carboxylic acid

Descripción

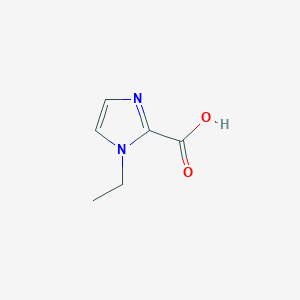

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZHODMUSZODBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366595 | |

| Record name | 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750598-99-3 | |

| Record name | 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethyl-1H-imidazole-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-imidazole-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Imidazole derivatives are known to possess a wide range of pharmacological activities, and N-alkylated imidazole carboxylic acids, in particular, serve as crucial scaffolds for targeting various biological systems, including metallo-β-lactamases (MBLs) to combat carbapenem resistance.[1][2] This document moves beyond a simple recitation of steps, offering a causal narrative that explains the strategic choices behind the proposed multi-step synthesis. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible methodology.

Strategic Rationale & Retrosynthetic Analysis

The direct synthesis of this compound presents a significant chemical challenge. The two key functionalities—the N-H of the imidazole ring and the O-H of the carboxylic acid—possess conflicting reactivity. The acidic proton of the carboxyl group would readily quench any base required for N-alkylation, preventing the desired reaction. Therefore, a protection strategy is paramount.

Our retrosynthetic approach deconstructs the target molecule into readily available starting materials, illuminating the most logical forward-synthetic pathway. The primary disconnection is at the N-ethyl bond, suggesting an N-alkylation of a protected imidazole-2-carboxylate precursor.

Caption: Retrosynthetic analysis of the target compound.

This analysis logically dictates a four-step forward synthesis:

-

Oxidation: Synthesis of the core 1H-Imidazole-2-carboxylic Acid from a commercially available aldehyde.

-

Esterification: Protection of the carboxylic acid as an ethyl ester.

-

N-Alkylation: Introduction of the ethyl group onto the N1 position of the imidazole ring.

-

Hydrolysis: Deprotection of the ester to yield the final product.

The Synthetic Pathway: A Validating System

The following sections detail the experimental protocols for the four-step synthesis. Each stage is designed to be high-yielding and the intermediates are readily purified, ensuring that the input for each subsequent step is of high quality—a self-validating workflow crucial for successful synthesis.

Caption: Forward synthesis workflow for the target compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Oxidation | 30% H₂O₂ | Water | 20 | 72 | >95 |

| 2 | Esterification | H₂SO₄ (cat.), Ethanol | Ethanol | Reflux (~78) | 7 | ~65 |

| 3 | N-Ethylation | NaH, Iodoethane | DMF | 50 | 2 | ~70-80 |

| 4 | Hydrolysis | NaOH | Ethanol/Water | Reflux (~80) | 16 | ~70 |

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Imidazole-2-carboxylic Acid

Causality: This step utilizes a mild and efficient oxidation of the aldehyde to a carboxylic acid. Hydrogen peroxide is selected as the oxidant due to its high atom economy (the only byproduct is water) and the reaction can proceed at room temperature, preventing potential decarboxylation that can occur at elevated temperatures.[3]

Protocol:

-

In a round-bottom flask, dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL).[3]

-

While stirring at room temperature (20°C), add a 30% aqueous solution of hydrogen peroxide (10 g) dropwise.

-

Continue stirring the reaction mixture at room temperature for 72 hours.[3]

-

After 72 hours, remove the water in vacuo at room temperature. Critical: Avoid heating, as it can cause the product to decarboxylate.[3]

-

The resulting white crystalline solid is washed with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.[3]

-

Dry the solid under vacuum to yield pure 1H-Imidazole-2-carboxylic acid. The reported yield is approximately 97.5%.[3]

Step 2: Esterification to Ethyl 1H-imidazole-2-carboxylate

Causality: Fischer esterification is a classic and cost-effective method for protecting carboxylic acids. By converting the acid to its ethyl ester, we neutralize its acidity, allowing for the subsequent base-mediated N-alkylation. Ethanol serves as both the solvent and the reactant, driven to completion by the large excess and the removal of water (implicitly by the reflux conditions). Concentrated sulfuric acid is the catalyst of choice for this transformation.[4]

Protocol:

-

Suspend the 1H-Imidazole-2-carboxylic acid (e.g., 0.025 mol) in absolute ethanol (300 mL) in a round-bottom flask equipped with a reflux condenser.[4]

-

With stirring, slowly and carefully add concentrated sulfuric acid (98%, ~3 mL) dropwise. The temperature should be monitored and controlled during this exothermic addition.[4]

-

Heat the mixture to reflux and maintain for approximately 7 hours. The reaction can be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature and then stir overnight.[4]

-

Remove the ethanol by distillation under reduced pressure.

-

Dilute the resulting suspension with ice water (200 mL) and carefully adjust the pH to 5-6 using concentrated ammonia. It is crucial to keep the temperature below 5°C during neutralization.[4]

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield Ethyl 1H-imidazole-2-carboxylate.[4]

Step 3: N-Ethylation to Ethyl 1-Ethyl-1H-imidazole-2-carboxylate

Causality: This is the pivotal step where the ethyl group is introduced. A strong, non-nucleophilic base is required to deprotonate the imidazole N-H without reacting with the ester functionality. Sodium hydride (NaH) is an excellent choice, as the deprotonation byproduct is hydrogen gas, which simply evolves from the reaction. Iodoethane is a highly reactive alkylating agent for the subsequent SN2 reaction. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the reaction.[4][5]

Protocol:

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ethyl 1H-imidazole-2-carboxylate (e.g., 0.01 mol) dissolved in anhydrous DMF (30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, allowing for complete deprotonation (cessation of H₂ gas evolution).

-

Add iodoethane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 50°C for 2 hours. Monitor the reaction progress by TLC.[4]

-

After completion, cool the mixture to room temperature and cautiously quench the reaction by adding ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 1-Ethyl-1H-imidazole-2-carboxylate.

Step 4: Hydrolysis to this compound

Causality: The final step is the deprotection of the ester via saponification. Sodium hydroxide provides the nucleophilic hydroxide ion to attack the ester carbonyl. The reaction is typically performed in a mixture of water and a co-solvent like ethanol to ensure solubility of the ester. Subsequent acidification protonates the resulting carboxylate salt to yield the final carboxylic acid product.[6][7]

Protocol:

-

Dissolve Ethyl 1-Ethyl-1H-imidazole-2-carboxylate (e.g., 0.007 mol) in ethanol (50 mL).[6]

-

Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2 eq).

-

Heat the reaction mixture to reflux for 16 hours or until TLC analysis indicates complete consumption of the starting material.[6]

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.[6]

-

Dilute the residue with water and acidify to pH ~4 with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the final product, this compound.[6]

Safety & Handling

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

-

Concentrated Sulfuric Acid & Sodium Hydroxide: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Perform additions slowly and with cooling.

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

Iodoethane: Alkylating agent, toxic and potentially carcinogenic. Handle in a well-ventilated fume hood.

-

DMF: Aprotic solvent. Can be absorbed through the skin. Use in a fume hood with appropriate gloves.

Conclusion

This guide outlines a robust and logically structured four-step synthesis for this compound. By employing a strategic protection-deprotection sequence, the inherent reactivity challenges of the starting materials are effectively managed. Each step is based on well-established, high-yielding chemical transformations, providing a reliable pathway for researchers in organic synthesis and drug discovery. The protocols have been presented with an emphasis on the underlying chemical principles to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of related derivatives.

References

- Method for producing imidazole-2-carboxylate derivative or salt thereof.

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

- Preparation of imidazole-2-carboxylic acids.

-

Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

-

1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

-

Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. [Link]

-

A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-imidazole-2-carboxylic acid

Foreword: A Molecule of Interest in Modern Chemistry

1-Ethyl-1H-imidazole-2-carboxylic acid, a substituted imidazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine, and serves as a versatile scaffold in drug design due to its ability to participate in hydrogen bonding and coordination with metal ions. The addition of an ethyl group at the N1 position and a carboxylic acid at the C2 position introduces specific steric and electronic properties that can modulate a molecule's biological activity and physicochemical characteristics. Understanding these properties is paramount for its application in research and development.

This guide provides a comprehensive overview of the key physicochemical properties of this compound. In instances where direct experimental data for this specific molecule is not publicly available, we will draw upon data from closely related analogs and provide detailed, field-proven experimental protocols for its characterization. This approach ensures that this document serves not only as a repository of known information but also as a practical handbook for researchers actively working with this compound.

Molecular Structure and Core Chemical Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

-

Chemical Name: this compound

-

CAS Number: 750598-99-3[1]

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol [2]

The structure consists of a five-membered imidazole ring with a carboxylic acid group at the 2-position and an ethyl group attached to one of the nitrogen atoms. This substitution pattern is critical in defining its chemical behavior.

Ionization and Acidity (pKa)

The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For this compound, there are two key ionizable groups: the carboxylic acid and the imidazole ring.

-

The carboxylic acid group is expected to be acidic, with a pKa value typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring.

-

The imidazole ring contains a basic nitrogen atom that can be protonated.

Predicted Ionization States

The ionization state of the molecule will change significantly with pH, which has profound implications for its solubility, lipophilicity, and biological interactions.

Caption: A typical analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of imidazole derivatives. [3]

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often effective. [3]* Detection: UV detection at a wavelength corresponding to the absorbance maximum of the imidazole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight and obtaining structural information.

-

Ionization: Electrospray ionization (ESI) is suitable for this polar molecule. [3]* Detection: The mass spectrometer can be operated in full-scan mode to detect the parent ion [M+H]⁺ or [M-H]⁻, or in tandem MS (MS/MS) mode to generate fragmentation patterns for structural confirmation.

Summary of Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound and its close analogs.

| Property | This compound | Ethyl 1-ethyl-1H-imidazole-2-carboxylate | Ethyl 1H-imidazole-2-carboxylate |

| CAS Number | 750598-99-3 [1] | 62366-55-6 [4] | 33543-78-1 [5] |

| Molecular Formula | C₆H₈N₂O₂ | C₈H₁₂N₂O₂ [4] | C₆H₈N₂O₂ [5] |

| Molecular Weight | 140.14 g/mol [2] | 168.19 g/mol [4] | 140.14 g/mol [6] |

| pKa | Not available (predicted acidic and basic) | Not applicable | Not available |

| LogP (XLogP3) | Not available (predicted < 0.9) | 0.9 [4] | 0.6 [6] |

| Solubility | Not available (predicted pH-dependent) | Not available | Not available |

| Melting Point | Not available | Not available | 174-183 °C [5] |

| Boiling Point | Not available (likely decomposes) | Not available | 48-51 °C / 0.3 mmHg [] |

Conclusion

This compound is a molecule with significant potential, and a thorough understanding of its physicochemical properties is essential for its successful application. While there is a notable lack of direct experimental data in the public domain, this guide has provided a framework for its characterization by leveraging data from analogous structures and presenting detailed, actionable experimental protocols. The methodologies outlined herein for determining pKa, LogP, solubility, and other key parameters represent a robust approach for any researcher or drug development professional working with this or similar novel chemical entities. The successful application of these methods will undoubtedly contribute to a deeper understanding of this promising molecule.

References

- Benchchem.

- Echemi.

- PubChem.

- Thermo Fisher Scientific.

- BLD Pharm. 750598-99-3|this compound.

- PubChem.

- ChemicalBook. 1-Ethyl-1H-iMidazole-5-carboxylic acid CAS#: 71925-11-6.

- BOC Sciences.

Sources

- 1. 750598-99-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Ethyl-1H-iMidazole-5-carboxylic acid CAS#: 71925-11-6 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ethyl 1-ethyl-1H-imidazole-2-carboxylate | C8H12N2O2 | CID 12325301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl imidazole-2-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Ethyl-1H-imidazole-2-carboxylic acid CAS number 750598-99-3

An In-Depth Technical Guide to 1-Ethyl-1H-imidazole-2-carboxylic acid (CAS 750598-99-3)

Introduction and Strategic Significance

This compound is a heterocyclic building block characterized by an imidazole core functionalized with an ethyl group at the N1 position and a carboxylic acid at the C2 position. The imidazole moiety is a "privileged scaffold" in medicinal chemistry, forming the central structure of numerous biologically active compounds, including the essential amino acid histidine.[1][2] The strategic placement of the N-ethyl group and the C2-carboxylic acid provides medicinal chemists with a versatile and functionalized intermediate.

The carboxylic acid serves as a crucial synthetic handle for a variety of transformations, most notably amide bond formation, allowing for the construction of diverse compound libraries for drug discovery screening.[2] The N-ethyl group modifies the electronic properties and steric profile of the imidazole ring, potentially influencing binding affinity and metabolic stability compared to its unsubstituted counterpart. This guide provides a comprehensive overview of its properties, a validated synthetic pathway, and its applications for professionals in pharmaceutical research and development.

Physicochemical and Spectroscopic Properties

A precise experimental determination of physical properties for this compound is not widely published; however, data can be inferred from its structure and comparison to related compounds. Key identifiers and the properties of the parent compound, 1H-Imidazole-2-carboxylic acid, are summarized below for context.

| Property | Value | Source |

| CAS Number | 750598-99-3 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | [3] |

| Parent Compound MP | 156 °C (for 1H-Imidazole-2-carboxylic acid) | |

| Parent Compound MW | 112.09 g/mol (for 1H-Imidazole-2-carboxylic acid) |

Spectroscopic Profile

While specific spectra for this compound must be acquired from a supplier, the expected spectroscopic characteristics are predictable:

-

¹H NMR: Key signals would include a triplet and quartet corresponding to the N-ethyl group, two distinct singlets for the imidazole ring protons (C4-H and C5-H), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals would confirm the presence of six unique carbon atoms, including those of the ethyl group, the two imidazole ring CHs, the C2-quaternary carbon attached to the carboxyl group, and the carbonyl carbon.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, C-H stretches for the alkyl and aromatic components, and a strong C=O stretch for the carbonyl group.

-

Mass Spectrometry: The molecular ion peak would correspond to the exact mass of the compound, aiding in formula confirmation.

Commercial suppliers can typically provide a Certificate of Analysis (CoA) with detailed NMR, HPLC, or LC-MS data upon request.[4]

Synthesis and Manufacturing Pathway

A direct, one-step synthesis of this compound is not commonly reported. A robust and logical manufacturing process involves a multi-step sequence starting from the more accessible 1H-imidazole-2-carboxylic acid. This approach offers high purity and predictable yields.

Retrosynthetic Analysis

The molecule can be logically disconnected at the N1-ethyl bond and the carboxylic acid ester linkage, revealing readily available starting materials. This retrosynthetic strategy simplifies the synthetic challenge into manageable, well-established chemical transformations.

Caption: Proposed three-step synthetic workflow.

Step-by-Step Experimental Protocols

This step protects the reactive carboxylic acid as an ethyl ester, preventing it from interfering with the subsequent N-alkylation step.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 1H-imidazole-2-carboxylic acid (1.0 eq.).

-

Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of starting material). While stirring, slowly add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 0.15 eq.). [5]The addition is exothermic and should be controlled.

-

Reaction: Heat the mixture to reflux and maintain for 7-12 hours. [5]Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with ice-cold water and carefully neutralize the pH to 5-6 using a concentrated base (e.g., ammonia or NaOH), keeping the temperature below 10 °C. [5]5. Isolation: The solid product, Ethyl 1H-imidazole-2-carboxylate, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The filtrate can be extracted with ethyl acetate to recover any remaining product. [5] Causality Insight: Concentrated sulfuric acid acts as a catalyst for the Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

This is the key step where the ethyl group is introduced at the N1 position. The choice of a strong, non-nucleophilic base is critical.

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30-60 minutes until hydrogen gas evolution ceases. This forms the sodium salt of the imidazole.

-

Alkylation: Add ethyl iodide (EtI, 1.2 eq.) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.

-

Workup: Quench the reaction by carefully adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, Ethyl 1-ethyl-1H-imidazole-2-carboxylate, can be purified by column chromatography on silica gel.

Causality Insight: NaH is a strong, irreversible base that deprotonates the imidazole N-H, creating a highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic ethyl iodide in an Sₙ2 reaction. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the cation without interfering with the nucleophile.

The final step is the hydrolysis of the ethyl ester to reveal the target carboxylic acid.

-

Setup: Dissolve the purified Ethyl 1-ethyl-1H-imidazole-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC.

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~4-5 with a strong acid (e.g., 1M HCl). The final product, this compound, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry in a vacuum oven to yield the pure product.

Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a valuable intermediate. Its reactivity is governed by the imidazole ring and the carboxylic acid group.

Chemical Reactivity

-

Carboxylic Acid Group: This group is the primary site for derivatization. It readily undergoes standard transformations such as amide bond formation using coupling reagents (e.g., HATU, EDC), esterification, or reduction to the corresponding primary alcohol using reagents like borane (BH₃) or lithium aluminum hydride (LiAlH₄).

-

Imidazole Ring: The imidazole ring is amphoteric, capable of being protonated by strong acids or deprotonated at the C-H positions with very strong bases. [6]It is generally stable to many reaction conditions but can undergo electrophilic substitution, although the C2-carboxyl group is deactivating.

The related ethyl ester is noted as a key intermediate in the synthesis of antifungal and anticancer agents, as well as agrochemicals. [7]This strongly implies that the parent carboxylic acid is a direct precursor for creating active pharmaceutical ingredients in these therapeutic areas.

Caption: Diversification potential for compound library synthesis.

Safety and Handling

This compound should be handled with appropriate precautions in a laboratory setting.

| Hazard Statement | Description | GHS Code | Source |

| Skin Irritation | Causes skin irritation. | H315 | [8] |

| Eye Irritation | Causes serious eye irritation. | H319 | [8] |

| Respiratory Irritation | May cause respiratory irritation. | H335 | [8] |

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [8]* Avoid breathing dust or fumes. [8]* Wash hands thoroughly after handling. [8] First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes. Seek immediate medical attention. [8]* Skin Contact: Flush skin with running water and soap. If irritation persists, seek medical attention. [8]* Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. [8]

Conclusion

This compound (CAS 750598-99-3) is a high-value building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined structure, featuring a reactive carboxylic acid handle on a biologically relevant N-ethyl-imidazole scaffold, provides a robust platform for creating diverse molecular architectures. The synthetic pathway detailed in this guide is logical and employs standard, scalable laboratory procedures, ensuring that researchers can reliably access this important intermediate for their discovery programs.

References

-

Ethyl 1-ethyl-1H-imidazole-2-carboxylate - MySkinRecipes. [Link]

-

ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem. [Link]

-

Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

This compound [ 750598-99-3 ] - Chemsigma. [Link]

-

A review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Imidazole synthesis - Organic Chemistry Portal. [Link]

-

The Pharmaceutical Significance of 1H-Imidazole-2-carboxylic Acid as an Intermediate. [Link]

-

1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem. [Link]

-

Ethyl 1H-imidazole-1-carboxylate | C6H8N2O2 | CID 87963 - PubChem. [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. nbinno.com [nbinno.com]

- 3. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 750598-99-3|this compound|BLD Pharm [bldpharm.com]

- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Ethyl1-ethyl-1H-imidazole-2-carboxylate [myskinrecipes.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

structure elucidation of 1-Ethyl-1H-imidazole-2-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 1-Ethyl-1H-imidazole-2-carboxylic acid

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential function of a molecule. This guide provides a comprehensive, multi-technique workflow for the , a substituted heterocyclic compound of interest in medicinal chemistry and materials science. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system of analysis. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each analytical technique to build an unassailable structural proof.

Introduction: The Imperative for Unambiguous Structural Verification

This compound is a small molecule featuring a five-membered imidazole ring, an N-linked ethyl group, and a carboxylic acid moiety. The precise arrangement of these components—specifically, the position of the ethyl group on one of the two ring nitrogens and the carboxyl group at the C2 position—is critical to its chemical properties and biological activity. Any ambiguity could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in a drug development pipeline.

The Elucidation Workflow: A Multi-Pronged Approach

Our strategy begins with determining the molecular formula and identifying functional groups, then proceeds to map the precise connectivity of every atom in the molecule.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step in identifying an unknown is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Experimental Protocol (HRMS - Electrospray Ionization)

-

Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Analyze in both positive and negative ion modes. In positive mode, the molecule will be detected as the protonated species [M+H]⁺. In negative mode, it will be detected as the deprotonated species [M-H]⁻.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument's high resolution will provide an exact mass to at least four decimal places.

Expected Data & Interpretation

The molecular formula for this compound is C₆H₈N₂O₂.

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | [1] |

| Exact Mass | 140.0586 Da | [2] |

In positive mode ESI-MS, we expect to see a prominent ion peak corresponding to [M+H]⁺ at m/z 141.0659 . In negative mode, we expect an ion at m/z 139.0515 . Observation of these exact masses confirms the elemental composition of C₆H₈N₂O₂.

Furthermore, fragmentation analysis (MS/MS) can provide initial structural clues. The imidazole ring itself is quite stable, but the substituents are prone to fragmentation. Key expected fragmentation patterns include the loss of small molecules like CO₂ and H₂O.[3]

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For our target molecule, we are primarily looking for definitive evidence of the carboxylic acid group and vibrations associated with the aromatic imidazole ring.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Confirms the presence of the acidic proton.[4] |

| C-H Stretch (Aliphatic/Aromatic) | 3150 - 2850 | Corresponds to the ethyl group and imidazole ring C-H bonds. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, sharp peak confirming the carbonyl of the acid.[5] |

| C=N & C=C Stretch (Imidazole Ring) | 1600 - 1450 | A series of bands characteristic of the aromatic ring system.[6] |

| C-N Stretch (Imidazole Ring) | ~1380 | Further evidence of the imidazole amine structure.[6] |

The most telling feature will be the extremely broad O-H stretch overlapping the C-H region, which is a hallmark of a hydrogen-bonded carboxylic acid dimer, combined with the strong C=O stretch around 1710 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides information on the chemical environment, number, and connectivity of every hydrogen and carbon atom. A full suite of 1D and 2D experiments is required for an unambiguous assignment.

Experimental Protocol (General)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environments

Interpretation: This experiment identifies all unique proton environments. Based on the proposed structure, we expect to see signals for the two imidazole ring protons and the five protons of the ethyl group. The acidic proton may be a broad singlet, its chemical shift highly dependent on concentration and solvent.

| Proton Assignment | Expected Shift (ppm) | Multiplicity | Integration |

| H4 & H5 (Imidazole) | 7.0 - 7.5 | d, d (or two s) | 1H, 1H |

| -CH₂- (Ethyl) | ~4.4 | q | 2H |

| -CH₃ (Ethyl) | ~1.4 | t | 3H |

| -COOH | 10 - 13 (broad) | s | 1H |

Rationale: The imidazole protons are in the aromatic region. The ethyl group shows a characteristic quartet (q) for the CH₂ adjacent to a CH₃, and a triplet (t) for the CH₃ adjacent to a CH₂.

¹³C NMR: Carbon Backbone

Interpretation: This experiment identifies all unique carbon environments. We expect six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon Assignment | Expected Shift (ppm) | Significance |

| C=O (Carboxylic Acid) | 160 - 170 | Deshielded carbonyl carbon.[7] |

| C2 (Imidazole) | ~140 | Carbon attached to two nitrogens and the carboxyl group. |

| C4 & C5 (Imidazole) | 120 - 130 | Aromatic carbons of the imidazole ring. |

| -CH₂- (Ethyl) | ~45 | Aliphatic carbon attached to nitrogen. |

| -CH₃ (Ethyl) | ~15 | Aliphatic methyl carbon. |

2D NMR: Assembling the Pieces

Trustworthiness: While 1D NMR provides the fragments, 2D NMR provides the self-validating connections between them. These experiments are crucial for confirming the proposed isomer and ruling out others (e.g., 1-Ethyl-1H-imidazole-4-carboxylic acid).

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart).

-

Expected Correlation: A cross-peak between the -CH₂- quartet (~4.4 ppm) and the -CH₃ triplet (~1.4 ppm), confirming the presence of the ethyl group.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (1-bond correlation).

-

Expected Correlations:

-

H4/H5 protons to their respective carbons (C4/C5).

-

-CH₂- protons to the -CH₂- carbon.

-

-CH₃ protons to the -CH₃- carbon.

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (2-3 bonds). It connects the molecular fragments.

-

Expertise & Causality: The most critical correlations will link the ethyl group to the N1 position and the carboxyl group to the C2 position.

-

Key Expected Correlations:

-

-CH₂- protons (~4.4 ppm) to C2 and C5 of the imidazole ring. This is the definitive proof that the ethyl group is attached to the N1 position.

-

H4 and H5 protons (~7.0-7.5 ppm) to the C=O carbon (~165 ppm). This confirms the carboxylic acid is attached at the C2 position.

-

-CH₂- protons (~4.4 ppm) to the -CH₃ carbon (~15 ppm). This confirms the ethyl group connectivity internally.

-

-

Caption: Key HMBC correlations confirming connectivity.

X-ray Crystallography: The Ultimate Structural Proof

Expertise & Causality: While the combination of MS and NMR provides an undeniable structure in solution, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure in the solid state. It serves as the final arbiter of structural assignment.

Experimental Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation from a saturated solution (e.g., in an ethanol/water mixture).[8]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Expected Results & Interpretation

The resulting crystal structure would visually confirm the connectivity established by NMR. It would show an ethyl group bonded to one nitrogen of the imidazole ring and a carboxylic acid group at the adjacent carbon. Interestingly, studies on related 1-alkylimidazole dicarboxylic acids have shown that they can crystallize in a zwitterionic form, where the imidazole nitrogen is protonated and a carboxylate group is deprotonated.[8] X-ray analysis would definitively reveal if such a tautomeric form is present in the solid state for this molecule.

Conclusion: A Unified Structural Narrative

The structure of this compound is definitively established through the systematic and corroborative application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula C₆H₈N₂O₂. IR spectroscopy identifies the key carboxylic acid and imidazole functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, proving the ethyl group is located at the N1 position and the carboxylic acid at the C2 position. Each piece of data validates the others, creating a self-consistent and trustworthy structural assignment essential for any further research or development involving this compound.

References

- Google Patents.

-

PubChem. ethyl 1-ethyl-1H-imidazole-2-carboxylate. [Link]

-

PubChem. ethyl 1H-imidazole-2-carboxylate. [Link]

-

PubMed. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

PubChem. 1H-Imidazole-2-carboxylic acid. [Link]

-

ResearchGate. FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. FTIR spectra of Imidazole. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

- 1. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1-Ethyl-1H-imidazole-2-carboxylic acid molecular weight

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-2-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular characteristics, synthesis, and potential applications of this compound.

Introduction

This compound is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in the core structure of many pharmaceuticals.[1][2][3] These compounds are known to exhibit anticancer, antibacterial, antifungal, and antiviral properties, making them a key scaffold in the discovery of new therapeutic agents.[2][4] this compound, as a substituted imidazole, holds potential as a building block for the synthesis of novel drug candidates.

Physicochemical Properties

The molecular formula of this compound is C6H8N2O2. This gives it a molecular weight of approximately 140.14 g/mol .[5][6]

It is important to distinguish this compound from its isomer, ethyl 1H-imidazole-2-carboxylate. While both share the same molecular formula and thus the same molecular weight, their structural and chemical properties differ due to the placement of the ethyl group. In this compound, the ethyl group is attached to a nitrogen atom of the imidazole ring, whereas in ethyl 1H-imidazole-2-carboxylate, the ethyl group is part of an ester functional group at the 2-position.

Table 1: Computed Physicochemical Properties of Isomeric Compounds

| Property | This compound | Ethyl 1H-imidazole-2-carboxylate |

| Molecular Weight | 140.14 g/mol [5][6] | 140.14 g/mol [5] |

| Molecular Formula | C6H8N2O2 | C6H8N2O2[5] |

| XLogP3-AA | Not available | 0.6[5] |

| Hydrogen Bond Donor Count | 1 | 1[5] |

| Hydrogen Bond Acceptor Count | 3 | 3[5] |

| Rotatable Bond Count | 2 | 3[5] |

| Exact Mass | 140.0586 g/mol | 140.0586 g/mol [5] |

| Monoisotopic Mass | 140.0586 g/mol | 140.0586 g/mol [5] |

Synthesis of Imidazole-2-carboxylic Acid Derivatives

The synthesis of imidazole-2-carboxylic acids and their esters can be achieved through various methods. The choice of a specific synthetic route depends on the desired substituents and the required scale of production.

General Synthesis of 1H-Imidazole-2-carboxylic acid

A common method for the synthesis of the parent compound, 1H-imidazole-2-carboxylic acid, involves the oxidation of 2-imidazolecarboxaldehyde.[7]

Experimental Protocol:

-

To a stirred aqueous solution of 2-imidazolecarboxaldehyde (0.030 mol) in 10 ml of water, slowly add a 30% aqueous solution of hydrogen peroxide (10 g).[7]

-

Continue the reaction at room temperature for 72 hours.[7]

-

After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.[7]

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[7]

Note: Avoid heating during the workup, as it may cause decarboxylation.[7]

Synthesis of Ethyl 1H-imidazole-2-carboxylate

The ester derivative can be synthesized via the esterification of 1H-imidazole-2-carboxylic acid or through other routes starting from imidazole.

Experimental Protocol:

-

Dissolve the crude 1H-imidazole-2-carboxylic acid in ethanol (300 mL).[8][9]

-

Slowly add concentrated sulfuric acid (30 mL) dropwise with stirring, ensuring the temperature does not exceed 25°C.[8][9]

-

Heat the mixture to reflux and stir for 7 hours, followed by stirring at room temperature overnight.[8][9]

-

Remove the ethanol by distillation under reduced pressure.[8][9]

-

Dilute the resulting suspension with ice water (200 mL) and adjust the pH to 5-6 with concentrated ammonia, maintaining a temperature below 5°C.[8][9]

-

Collect the solid product by filtration, wash with water, and dry under vacuum.[8][9]

-

The filtrate can be extracted with ethyl acetate, and the organic phases combined, washed, dried, and concentrated to yield more product.[8][9]

-

Recrystallize the combined crude product from isopropyl ether to obtain pure ethyl 1H-imidazole-2-carboxylate.[8][9]

Caption: General synthesis workflow for imidazole-2-carboxylic acid and its ethyl ester.

Applications in Drug Development

Imidazole-containing compounds are integral to many therapeutic agents due to their ability to interact with various biological targets. The imidazole ring is a versatile scaffold that can be modified to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2]

Derivatives of imidazole-2-carboxylic acid have been investigated for a range of therapeutic applications, including:

-

Antiviral Agents: Imidazole derivatives have shown promise in the development of drugs against viruses such as HIV, influenza, and SARS-CoV-2.[10]

-

Anticancer Agents: The imidazole scaffold is present in several anticancer drugs, and new derivatives are continuously being explored for their potential to inhibit cancer cell growth.[3]

-

Antifungal and Antibacterial Agents: The well-established antifungal drug miconazole contains an imidazole ring, highlighting the importance of this heterocycle in combating microbial infections.[4]

The synthesis of this compound provides a valuable intermediate for the creation of compound libraries for high-throughput screening in drug discovery programs.[11] The ethyl group at the 1-position can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved drug-like properties.

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to avoid contact with skin and eyes and to prevent inhalation of dust.[12] While specific toxicity data for this compound is limited, related imidazole derivatives are known to be skin and eye irritants.[13] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. The compound is non-combustible but may emit corrosive fumes if involved in a fire.[12]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its structural features, combined with the proven therapeutic relevance of the imidazole scaffold, make it an attractive starting material for the synthesis of novel drug candidates. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists in the pharmaceutical industry.

References

-

PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Mumtaz, A., Saeed, A., Fatima, N., Dawood, M., Rafique, H., & Iqbal, J. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. Retrieved from [Link]

-

Kumar, S., & Singh, B. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-ethyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). Retrieved from [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

Sharma, A., Kumar, V., & Singh, P. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalijcar.org [journalijcar.org]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 33543-78-1|Ethyl 1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. ETHYL IMIDAZOLE-2-CARBOXYLATE | 33543-78-1 [chemicalbook.com]

- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 1-Ethyl-1H-imidazole-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 1-Ethyl-1H-imidazole-2-carboxylic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a crucial building block for more complex molecules. Its unique structure, featuring both a basic imidazole ring and an acidic carboxylic acid moiety, confers an amphoteric and potentially zwitterionic character. This dual nature is the primary determinant of its physicochemical properties, most notably its solubility, which can be challenging to predict. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. We will explore the underlying theoretical principles governing its solubility, present a predictive framework based on solvent properties, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment.

Molecular Profile: this compound

A thorough understanding of the target molecule's structure is foundational to predicting its behavior in solution.

Chemical Structure and Properties:

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol [1]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): An acidic group capable of donating a proton.

-

Imidazole Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The N1 nitrogen is substituted with an ethyl group, while the N3 nitrogen is a basic site, capable of accepting a proton.

-

The Critical Role of Zwitterionic Character:

The coexistence of an acidic group and a basic group within the same molecule allows for an internal acid-base reaction, leading to the formation of a zwitterion. In this state, the carboxylic acid deprotonates to a carboxylate (-COO⁻), and the N3 of the imidazole ring protonates to form an imidazolium cation (-NH⁺).

This zwitterionic form is highly polar and capable of strong intermolecular interactions, including electrostatic attraction and hydrogen bonding. Consequently, compounds that exist as zwitterions are typically crystalline solids with high melting points and exhibit minimal solubility at their isoelectric point.[2] The solubility in any given solvent is therefore a function of the solvent's ability to disrupt the strong crystal lattice forces and solvate the charged moieties.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful starting point.

-

Polarity and Hydrogen Bonding: Polar solvents effectively dissolve polar solutes. This compound, especially in its zwitterionic form, is a highly polar molecule. Its solubility will be greatest in solvents that can engage in hydrogen bonding to stabilize both the carboxylate anion and the imidazolium cation.[3]

-

Solvent Properties:

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at insulating opposite charges from each other, which helps to dissolve ionic or highly polar solutes. The solubility of the parent compound, imidazole, has been shown to increase with the dielectric constant of organic solvents.[4]

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol) act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both anions and cations.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are hydrogen bond acceptors but not donors. They are generally good at solvating cations but less effective at solvating anions like the carboxylate group.

-

-

A Predictive Framework for Solubility

Given the zwitterionic potential of this compound, we can construct a predictive framework for its solubility across different classes of organic solvents. This framework serves as a hypothesis-driven guide for experimental design.

Caption: Logical framework for predicting solubility based on solvent class.

Hypothesized Solubility Profile:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the positively charged imidazolium ring and the negatively charged carboxylate group through strong hydrogen bonding. Studies on related imidazoles show high solubility in alcohols.[5]

-

Moderate Solubility: Expected in polar aprotic solvents such as DMSO and DMF. These solvents can solvate the imidazolium cation well but are less effective with the carboxylate anion, likely resulting in lower solubility compared to protic solvents.

-

Low to Insoluble: Expected in weakly polar (e.g., dichloromethane, ethyl acetate) and non-polar solvents (e.g., toluene, hexane). These solvents lack the ability to overcome the strong intermolecular electrostatic forces within the zwitterionic crystal lattice. The solubility of imidazoles in ethers and chloroalkanes is known to be very low.[5][6]

Experimental Methodologies for Solubility Determination

Rigorous experimental validation is essential. The following protocols provide a systematic approach to characterizing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Protocol 4.1: Qualitative Solubility Classification

This rapid screening method helps categorize the compound's solubility and select solvents for quantitative analysis.[7][8]

Objective: To visually classify the compound as soluble, slightly soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1 dram)

-

Vortex mixer

-

Analytical balance

-

Selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

Procedure:

-

Preparation: Label a separate test tube for each solvent.

-

Solvent Addition: Add 1.0 mL of a single solvent to its corresponding labeled tube.

-

Solute Addition: Accurately weigh and add approximately 5 mg of this compound to the tube.

-

Mixing: Cap the tube securely and vortex vigorously for 60 seconds.

-

Observation: Allow the tube to stand for 5 minutes. Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Slightly Soluble: The solution is hazy, or a significant portion of the solid has dissolved, but some remains.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Record: Record the observations for each solvent.

Causality and Self-Validation: This protocol uses a fixed solute-to-solvent ratio (5 mg/mL). If the compound dissolves completely, its solubility is known to be at least 5 mg/mL in that solvent. The visual check is a direct, albeit non-quantitative, measure of the outcome. Including a range of solvents with varying polarities provides a comprehensive profile and validates the "like dissolves like" principle for this specific compound.

Protocol 4.2: Quantitative Determination by Isothermal Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To accurately measure the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

-

Equipment from Protocol 4.1

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent (e.g., 20 mg in 2 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium (typically 24-48 hours). Causality Note: This long equilibration time ensures that the dissolution process has reached its thermodynamic endpoint.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow excess solid to settle.

-

Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. Causality Note: Filtering is critical to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Analysis:

-

Accurately dilute the filtrate with a suitable solvent (if necessary).

-

Quantify the concentration of the compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV against a calibration curve).

-

Alternatively, for a gravimetric approach, evaporate the solvent from the pre-weighed vial containing the filtrate and weigh the remaining solid residue.

-

-

Calculation: Based on the measured concentration and any dilution factors, calculate the solubility in units of mg/mL, g/L, or mol/L.

Summary of Expected Solubility Data

While specific experimental data is not publicly available, researchers can use the following table to organize their findings based on the predictive framework and experimental protocols outlined above.

| Solvent Class | Solvent | Predicted Solubility | Experimental (Qualitative) | Experimental (Quantitative, g/L @ 25°C) |

| Polar Protic | Methanol | High | ||

| Ethanol | High | |||

| Polar Aprotic | Acetonitrile | Moderate | ||

| DMSO | Moderate | |||

| DMF | Moderate | |||

| Weakly Polar | Ethyl Acetate | Low | ||

| Dichloromethane | Low / Insoluble | |||

| Non-Polar | Toluene | Low / Insoluble | ||

| Hexane | Insoluble |

Conclusion

The is fundamentally dictated by its zwitterionic character. Its highly polar nature suggests a strong preference for polar solvents, particularly those capable of hydrogen bonding. We predict high solubility in polar protic solvents like methanol, moderate solubility in polar aprotic solvents like DMSO, and poor solubility in non-polar media such as hexane and toluene. The robust experimental protocols provided herein offer a clear and reliable pathway for researchers to validate these predictions and obtain precise, quantitative solubility data essential for applications in drug discovery, process chemistry, and materials science.

References

- Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K.

- Solubility of Things. (n.d.). Imidazole.

- PubChem. (n.d.). ethyl 1-ethyl-1H-imidazole-2-carboxylate.

- PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols.

- Scribd. (n.d.). Solubility Testing of Organic Compounds.

- Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate.

- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.

- Sigma-Aldrich. (n.d.). Ethyl 1H-imidazole-1-carboxylate.

- ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Apollo Scientific. (2023). This compound Safety Data Sheet.

- PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid.

- Google Patents. (2017). Method for producing imidazole-2-carboxylate derivative or salt thereof.

- ChemicalBook. (n.d.). ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis.

- Wikipedia. (n.d.). Amino acid.

- JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemistryViews. (2025). Room-Temperature Zwitterionic Liquids You Can Actually Stir.

- StuDocu. (n.d.). experiment 1 determination of solubility class.

- Semantic Scholar. (2000). Kinetic and Solubility Studies in Zwitterionic Surfactant Solutions.

- University of Toronto. (2023). Solubility of Organic Compounds.

- ChemSrc. (n.d.). ethyl 4-methyl-1H-imidazole-2-carboxylate.

- ACS Publications. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance.

- BLD Pharm. (n.d.). This compound.

Sources

- 1. 1H-咪唑-1-羧酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

Spectroscopic Data of 1-Ethyl-1H-imidazole-2-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Ethyl-1H-imidazole-2-carboxylic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a derivative of the imidazole scaffold, this compound holds potential as a precursor for N-heterocyclic carbenes (NHCs), which are pivotal in modern catalysis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages data from analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

This compound is characterized by an imidazole ring substituted with an ethyl group at the N1 position and a carboxylic acid group at the C2 position. This unique arrangement of functional groups dictates its chemical behavior and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift ranges for imidazole derivatives and related N-heterocyclic compounds.[3][4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the imidazole ring protons, and the acidic proton of the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 11.0 - 13.0 | Broad Singlet | N/A |

| H4 | 7.2 - 7.5 | Doublet | ~1-2 |

| H5 | 7.1 - 7.4 | Doublet | ~1-2 |

| N-CH₂-CH₃ | 4.2 - 4.5 | Quartet | ~7 |

| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet | ~7 |

-

Causality behind Predictions: The acidic proton of the carboxylic acid is expected to be significantly deshielded and will likely appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. The imidazole ring protons (H4 and H5) will appear in the aromatic region, with their exact shifts influenced by the electronic effects of the ethyl and carboxylic acid groups. The ethyl group protons will exhibit a characteristic quartet-triplet pattern due to spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C2 | 140 - 145 |

| C4 | 125 - 130 |

| C5 | 120 - 125 |

| N-CH₂-CH₃ | 45 - 50 |

| N-CH₂-CH₃ | 14 - 16 |

-

Expert Insights: The carboxyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the carboxylic acid group, will also be significantly deshielded. The chemical shifts of the imidazole ring carbons (C4 and C5) are sensitive to the nature of the substituents on the ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by absorptions arising from the carboxylic acid and the imidazole ring.[6][7][8]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Sharp |

| C-H Stretch (Aromatic) | 3000 - 3150 | Medium | Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp |

| C=N and C=C Stretch (Imidazole Ring) | 1500 - 1650 | Medium-Strong | Multiple Bands |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Broad |

| O-H Bend (Carboxylic Acid) | 900 - 960 | Medium | Broad |

-

Trustworthiness of Predictions: The most characteristic feature of the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which often overlaps with the C-H stretching region.[9][10] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[7] The C=O stretch will be a strong, sharp band, and its position can be influenced by conjugation and hydrogen bonding.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 141.06 | Molecular ion (protonated) |

| [M-H]⁻ | 139.05 | Molecular ion (deprotonated) |

| [M-COOH]⁺ | 95.06 | Loss of the carboxylic acid group |

| [M-C₂H₅]⁺ | 111.02 | Loss of the ethyl group |

-

Authoritative Grounding: The fragmentation of imidazole derivatives in mass spectrometry often involves the loss of substituents from the ring.[11][12] The carboxylic acid group can be lost as CO₂ and H, or as the entire COOH radical. The ethyl group can be lost as an ethyl radical. The stability of the imidazole ring itself often leads to fragment ions where the ring remains intact.[11] A patent for the related ethyl ester reports a [M+H]⁺ peak, which supports the prediction of observing the protonated molecular ion for the carboxylic acid.[13]

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus:

-

NMR Spectrometer (400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Reagents:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment)

-

Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

Procedure:

-

Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, using a sufficient number of scans and an appropriate relaxation delay.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

-

FTIR Spectrometer with an appropriate detector

-

Sample holder (e.g., ATR accessory, KBr pellet press)

Reagents:

-

This compound (solid)

-

KBr (spectroscopic grade, if using KBr pellets)

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and study the fragmentation pattern.

Apparatus:

-

Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

This compound

-